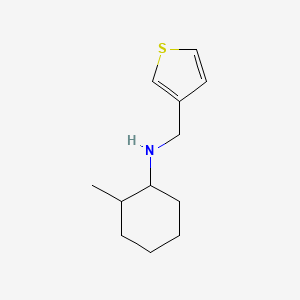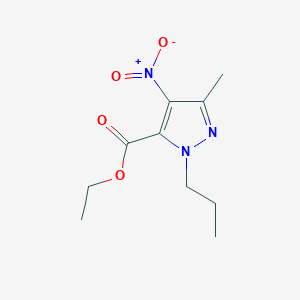![molecular formula C20H19NO6 B12107441 6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one is a complex organic compound featuring a unique fusion of isoquinoline and benzodioxole structures. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoquinoline Core: Starting from a suitable precursor such as 2-methyl-3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of Hydroxy and Methoxy Groups: Functionalization of the isoquinoline core with hydroxy and methoxy groups is achieved using reagents like methanol and hydroxylating agents under controlled conditions.
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of condensation reactions involving suitable phenolic precursors.
Final Coupling: The final step involves coupling the isoquinoline and benzodioxole moieties under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the isoquinoline ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Antioxidant Properties: Studied for its ability to scavenge free radicals.
Medicine
Pharmacological Activity:
Drug Delivery: Explored as a component in drug delivery systems due to its unique structural properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one involves interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Radical Scavenging: Neutralizing free radicals to prevent oxidative damage.
類似化合物との比較
Similar Compounds
6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Shares a similar core structure but lacks the isoquinoline moiety.
7-Hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinoline: Similar isoquinoline structure but without the benzodioxole ring.
Uniqueness
Structural Complexity: The fusion of isoquinoline and benzodioxole rings makes it unique compared to simpler analogs.
Biological Activity: The combination of functional groups may confer unique biological activities not seen in simpler compounds.
特性
IUPAC Name |
6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)17(21)18-11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,22H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPHWDBRHOADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
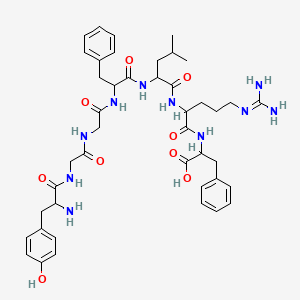
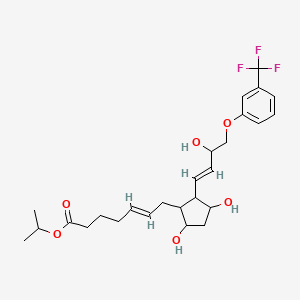
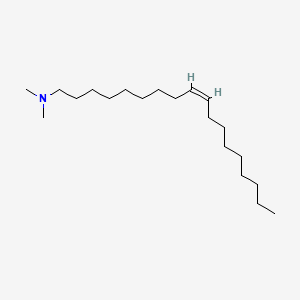
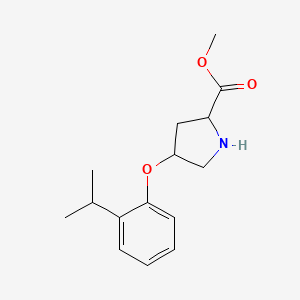




![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)


